molecular formula C16H24N4O3 B115877 Cyclopropaneacetamide,  N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c CAS No. 142458-94-4

Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c

Cat. No. B115877
M. Wt: 320.39 g/mol
InChI Key: ATPKLNOZWWXICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, commonly known as CPAA, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and survival of rapidly proliferating cells. CPAA has been extensively studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.

Mechanism Of Action

CPAA inhibits Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, CPAA disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and induction of apoptosis in rapidly proliferating cells, such as cancer cells.

Biochemical And Physiological Effects

CPAA has been shown to have selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the higher rate of proliferation in cancer cells, which makes them more dependent on the de novo pyrimidine biosynthesis pathway. CPAA has also been shown to have anti-inflammatory effects, which may contribute to its potential use in other diseases, such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of CPAA is its potent inhibitory activity towards Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which makes it a promising candidate for further development as an anticancer agent. However, CPAA has limited solubility in aqueous solutions, which may pose challenges for its formulation and delivery. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans.

Future Directions

There are several future directions for the development of CPAA as an anticancer agent. One potential direction is to explore the use of CPAA in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which may have improved therapeutic potential compared to CPAA. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans, as well as its potential use in other diseases, such as rheumatoid arthritis.

Synthesis Methods

CPAA can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with ethylamine to form cyclopropaneacetamide, which is then reacted with 6-amino-1,3-diethyluracil to form CPAA.

Scientific Research Applications

CPAA has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. CPAA has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine.

properties

CAS RN

142458-94-4

Product Name

Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide

InChI

InChI=1S/C16H24N4O3/c1-3-19-13(17)12(15(22)20(4-2)16(19)23)18-14(21)11(9-5-6-9)10-7-8-10/h9-11H,3-8,17H2,1-2H3,(H,18,21)

InChI Key

ATPKLNOZWWXICQ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N

Canonical SMILES

CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N

synonyms

Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--cyclopropyl-

Origin of Product

United States

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